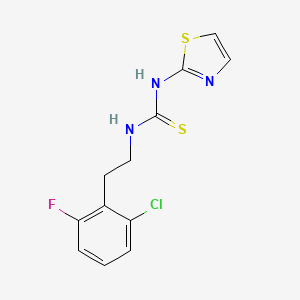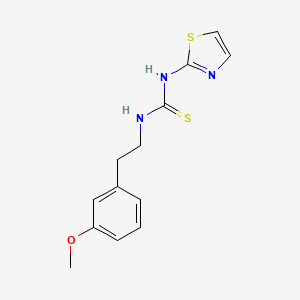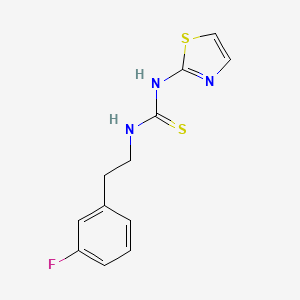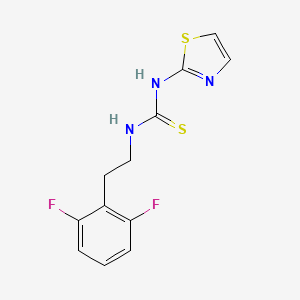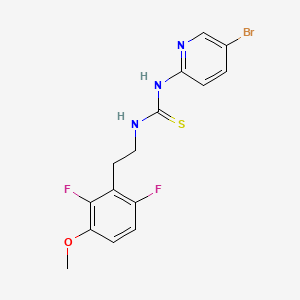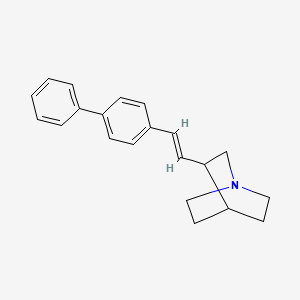
3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo(2.2.2)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il est reconnu pour son potentiel en tant que candidat médicament et a fait l'objet de diverses études scientifiques . Ce composé est remarquable par sa structure et ses propriétés uniques, qui en font un sujet précieux pour la recherche dans plusieurs domaines.
Analyse Des Réactions Chimiques
PMID8709131C15 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils impliquent généralement des modifications des groupes fonctionnels présents dans le composé.
Applications de la recherche scientifique
PMID8709131C15 a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme sonde pour étudier les mécanismes réactionnels et les interactions moléculaires. En biologie, il sert d'outil pour étudier les processus cellulaires et les voies métaboliques. En médecine, il est exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies où il peut agir comme un modulateur de cibles biologiques spécifiques . De plus, dans l'industrie, il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de PMID8709131C15 implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. Il est connu pour moduler certaines voies, conduisant à des changements dans les fonctions cellulaires. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction du contexte de son utilisation, mais il agit généralement en se liant à des protéines ou à des enzymes, en modifiant leur activité et en influençant ainsi les processus biologiques .
Applications De Recherche Scientifique
PMID8709131C15 has a wide range of scientific research applications. In chemistry, it is used as a probe to study reaction mechanisms and molecular interactions. In biology, it serves as a tool to investigate cellular processes and pathways. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of diseases where it can act as a modulator of specific biological targets . Additionally, in the industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of PMID8709131C15 involves its interaction with specific molecular targets within cells. It is known to modulate certain pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the context of its use, but it generally acts by binding to proteins or enzymes, altering their activity and thereby influencing biological processes .
Comparaison Avec Des Composés Similaires
PMID8709131C15 peut être comparé à d'autres composés similaires, tels que GTPL3092 et BDBM50052350 . Ces composés présentent des similitudes structurelles mais peuvent différer dans leurs groupes fonctionnels spécifiques ou leur architecture moléculaire globale. L'unicité de PMID8709131C15 réside dans ses propriétés de liaison spécifiques et les voies biologiques particulières qu'il influence, ce qui peut le rendre plus adapté à certaines applications par rapport à ses analogues.
Méthodes De Préparation
La synthèse de PMID8709131C15 implique plusieurs étapes, notamment l'utilisation de réactifs spécifiques et de conditions de réaction. Bien que les voies synthétiques détaillées ne soient pas facilement disponibles, on sait que la préparation de ces composés implique généralement une série de réactions organiques, notamment des étapes de condensation, de cyclisation et de purification . Les méthodes de production industrielle impliqueraient probablement la mise à l'échelle de ces réactions dans des conditions contrôlées afin de garantir la constance et la pureté du produit final.
Propriétés
Numéro CAS |
150843-77-9 |
|---|---|
Formule moléculaire |
C21H23N |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-[(E)-2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H23N/c1-2-4-18(5-3-1)19-9-6-17(7-10-19)8-11-21-16-22-14-12-20(21)13-15-22/h1-11,20-21H,12-16H2/b11-8+ |
Clé InChI |
OBORHRVWTIDYCG-DHZHZOJOSA-N |
SMILES isomérique |
C1CN2CCC1C(C2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN2CCC1C(C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



